molecular formula C14H21NO3S B359058 1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane CAS No. 644957-70-0

1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane

Cat. No.: B359058
CAS No.: 644957-70-0
M. Wt: 283.39g/mol
InChI Key: KSWUKBMPRAMAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane is an organic compound with the molecular formula C14H21NO3S It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a sulfonyl group attached to a methoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with azepane. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of sulfonamide, sulfonate, or sulfone derivatives.

Scientific Research Applications

1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The azepane ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.

    1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide: Contains an additional carboxamide group, which can alter its chemical properties and biological activity.

Uniqueness

1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane is unique due to its seven-membered azepane ring, which can confer different steric and electronic properties compared to six-membered rings. This can result in distinct biological activities and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-12-11-13(7-8-14(12)18-2)19(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWUKBMPRAMAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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